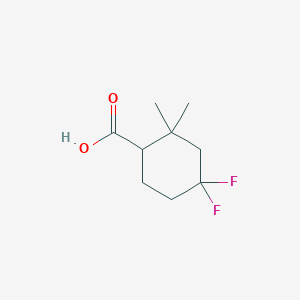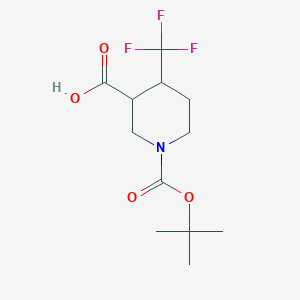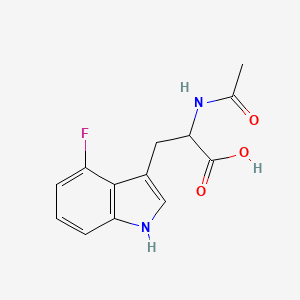
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with two fluorine atoms and two methyl groups, along with a carboxylic acid functional group. The presence of fluorine atoms often imparts unique chemical properties, making this compound of interest in various fields.
Méthodes De Préparation
The synthesis of 4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of 4,4-difluoro-2,2-dimethylcyclohexan-1-one. This intermediate can be synthesized through the fluorination of 2,2-dimethylcyclohexanone using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents . The resulting 4,4-difluoro-2,2-dimethylcyclohexan-1-one is then subjected to carboxylation reactions to introduce the carboxylic acid group, often using carbon dioxide under high pressure and temperature conditions .
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency. These methods are typically proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas where fluorine substitution can enhance biological activity and metabolic stability.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, leading to specific biological effects. The exact pathways involved vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid can be compared with other fluorinated cyclohexane derivatives, such as:
4,4-Difluorocyclohexane-1-carboxylic acid: Similar structure but lacks the additional methyl groups, which can affect its chemical properties and reactivity.
2,2-Dimethylcyclohexane-1-carboxylic acid:
4-Fluoro-2,2-dimethylcyclohexane-1-carboxylic acid: Contains only one fluorine atom, leading to different reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H14F2O2 |
|---|---|
Poids moléculaire |
192.20 g/mol |
Nom IUPAC |
4,4-difluoro-2,2-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14F2O2/c1-8(2)5-9(10,11)4-3-6(8)7(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
WISLIHKEYXNYCU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCC1C(=O)O)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.2]octan-6-one](/img/structure/B13514942.png)






![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)


![({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)



